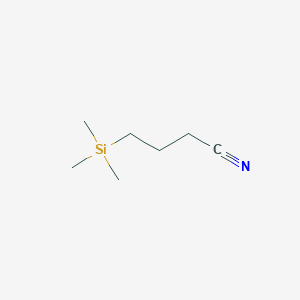

4-(Trimethylsilyl)butanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Trimethylsilyl)butanenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanenitrile backbone. This compound is notable for its applications in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. The trimethylsilyl group imparts unique properties to the molecule, making it a valuable reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Trimethylsilyl)butanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids under specific conditions.

Common Reagents and Conditions:

Trimethylsilyl Chloride:

Lithium Aluminum Hydride: Employed in the reduction of the nitrile group.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed:

Primary Amines: Formed through reduction.

Carboxylic Acids: Formed through oxidation.

Substituted Nitriles: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-(Trimethylsilyl)butanenitrile finds applications in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for analytical purposes.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Trimethylsilyl)butanenitrile involves the reactivity of the trimethylsilyl group and the nitrile group. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates during chemical reactions. The nitrile group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Butanenitrile: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.

Trimethylsilyl Cyanide: Contains a cyanide group instead of a butanenitrile backbone, leading to different reactivity patterns.

Trimethylsilyl Acetylene: Features an acetylene group, which imparts different chemical properties compared to the nitrile group.

Uniqueness: 4-(Trimethylsilyl)butanenitrile is unique due to the presence of both the trimethylsilyl and nitrile groups, which confer distinct reactivity and stability. This combination makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical transformations .

Biologische Aktivität

4-(Trimethylsilyl)butanenitrile is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its unique structural features, including a trimethylsilyl group and a nitrile functional group, suggest potential biological activities. This article reviews the available literature on the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential applications.

- Molecular Formula : C₇H₁₅N

- Molecular Weight : 125.21 g/mol

- Appearance : Colorless to light yellow liquid

- Boiling Point : Approximately 233.8 °C

The trimethylsilyl group enhances the compound's stability and reactivity, which may facilitate interactions with biological macromolecules through nucleophilic substitution or coordination reactions.

Synthesis

The synthesis of this compound typically involves the reaction of corresponding butanol derivatives with trimethylsilyl chloride under inert conditions. The general procedure includes:

- Preparation of starting materials : The synthesis begins with commercially available butanols.

- Reaction with trimethylsilyl chloride : The butanol is treated with trimethylsilyl chloride in the presence of a base (e.g., imidazole) to form the trimethylsilyl ether.

- Conversion to nitrile : Subsequent treatment with a dehydrating agent (such as thionyl chloride) leads to the formation of the nitrile.

Anticancer Properties

Research has indicated that compounds structurally related to this compound exhibit notable anticancer properties. For instance, related nitriles have shown potential in inhibiting cell proliferation and inducing differentiation in various cancer cell lines. These effects are often attributed to their ability to interact with cellular signaling pathways and nuclear receptors .

Enzyme Inhibition

The biological evaluation of similar compounds has revealed their capability to inhibit specific enzymes involved in metabolic pathways. For example, some nitriles are known inhibitors of HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This suggests that this compound may also possess similar inhibitory activities, making it a candidate for further investigation in cholesterol-related disorders.

Case Studies

- Inhibition of Cell Proliferation :

- Potential for Drug Development :

- The structural characteristics of this compound indicate potential utility in drug development, particularly as a scaffold for synthesizing statins or other therapeutic agents targeting metabolic diseases.

Research Findings Summary

Eigenschaften

IUPAC Name |

4-trimethylsilylbutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NSi/c1-9(2,3)7-5-4-6-8/h4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEHBBQYHLCGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570546 |

Source

|

| Record name | 4-(Trimethylsilyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18301-86-5 |

Source

|

| Record name | 4-(Trimethylsilyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.